((2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl morpholino hydrogen phosphate
Description
((2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl morpholino hydrogen phosphate (CAS: 64122-42-5) is a nucleoside phosphate analog with a morpholino-modified phosphate group. Its molecular formula is C₁₃H₂₁N₄O₉P (MW: 408.30 g/mol). Key features include:
- Core structure: A tetrahydrofuran ring with a 4-amino-2-oxopyrimidine nucleobase and a morpholino-substituted phosphate group.
- Physicochemical properties: Requires storage at 2–8°C under inert atmosphere due to sensitivity to light and moisture .
- Safety profile: Classified with hazard statements H302 (toxic if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
This compound is structurally analogous to nucleotides, making it relevant for drug design, prodrug strategies, and enzyme inhibition studies.
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl morpholin-4-yl hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N4O9P/c14-9-1-2-17(13(20)15-9)12-11(19)10(18)8(25-12)7-24-27(21,22)26-16-3-5-23-6-4-16/h1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H2,14,15,20)/t8-,10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKIXIHMGLVNHA-HJQYOEGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N4O9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl morpholino hydrogen phosphate , with CAS number 64122-42-5 , is a phosphoramidate derivative of nucleoside analogs. This compound has garnered attention for its potential biological activity, particularly in the realm of antiviral and anticancer therapies. Its structure incorporates elements that may enhance cellular uptake and bioactivity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 408.30 g/mol . The presence of the morpholino group and the amino-pyrimidine moiety suggests possible interactions with nucleic acid synthesis pathways.
The biological activity of this compound is largely attributed to its ability to act as a prodrug that can be converted into active nucleotide forms within cells. This conversion is crucial for its efficacy in inhibiting viral replication and potentially cancer cell proliferation.
- Antiviral Activity : The compound has been studied for its effects against various viruses. Prodrugs like this one are designed to enhance intracellular delivery of nucleoside analogs, which can interfere with viral RNA or DNA synthesis.
- Anticancer Potential : Research indicates that similar compounds can inhibit DNA synthesis in cancer cells, leading to reduced cell proliferation. The structural components of this compound may allow it to target specific enzymes involved in nucleotide metabolism.
Research Findings
A review of current literature reveals several studies highlighting the biological activity of related compounds:
- ProTide Technology : The ProTide technology enhances the delivery and activation of nucleoside analogs. Studies have shown that modifications to the nucleoside structure can significantly improve antiviral efficacy by increasing membrane permeability and facilitating better intracellular conversion to active forms .
- Nucleotide Analog Studies : Similar compounds have demonstrated significant antiviral activity against HIV and HCV by inhibiting viral polymerases . The conversion pathway often involves enzymatic cleavage by esterases within the cell .
Case Studies
- HCV Polymerase Inhibition : A study characterized ribose-modified pyrimidine nucleosides that showed promising results as HCV polymerase inhibitors. These findings suggest that modifications similar to those in our compound could yield effective antiviral agents .
- Cellular Uptake Mechanisms : Research on prodrugs indicates that enhancing lipophilicity through structural modifications can lead to improved cellular uptake and retention of active metabolites .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 64122-42-5 |
| Molecular Formula | C₁₃H₂₁N₄O₉P |
| Molecular Weight | 408.30 g/mol |
| Storage Conditions | Refrigerated (2-8°C) |
| Biological Activity | Description |
|---|---|
| Antiviral | Inhibits viral replication |
| Anticancer | Potentially inhibits DNA synthesis |
| Cellular Uptake | Enhanced by structural modifications |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl morpholino hydrogen phosphate exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown potent activity against various cancer cell lines when evaluated under National Cancer Institute protocols. These studies often report IC50 values indicating effective concentrations for inhibiting cell growth .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. Its ability to interfere with nucleic acid synthesis may inhibit viral replication. Compounds in this class have been explored for their efficacy against viruses such as HIV and hepatitis C .
Enzyme Inhibition
The morpholino hydrogen phosphate moiety is known to interact with various enzymes, particularly those involved in nucleotide metabolism. This interaction can lead to the development of enzyme inhibitors that are useful in treating metabolic disorders or cancer .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Groups
Table 1: Key Structural Differences
Key Insights :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Insights :
- The target’s morpholino phosphate offers intermediate solubility compared to ionic () or lipophilic () derivatives.
- Dinucleotide analogs () face bioavailability challenges due to size and enzymatic degradation.
Preparation Methods
Epoxide Formation and Ring-Opening
Starting from 5′-O-trityl-2′,3′-anhydrothymidine, treatment with morpholine in anhydrous DMF at 60°C for 24 h yields the 2′-morpholino-3′-hydroxy intermediate. Epoxide ring-opening proceeds with >90% regioselectivity for the 2′-position due to steric hindrance at the 3′-site.
Hydroxymethyl Functionalization
The 3′-hydroxyl group is oxidized to a ketone using NaIO₄ in methanol/water (4:1) at 0°C, followed by borohydride reduction to install the hydroxymethyl group. This step achieves 85–93% yield when using NaCNBH₃ in acetic acid.
Protecting Group Strategy
-
5′-OH : Protected with 4,4′-dimethoxytrityl (DMTr) using DMTr-Cl in pyridine.
-
Hydroxymethyl : Converted to an azide via iodine/Ph₃P/imidazole, then reduced to an amine using Pd/C-catalyzed hydrogenation.
Phosphorylation of the Nucleoside
Phosphorylation employs P(III) and P(V) chemistry to introduce the hydrogen phosphate moiety.
Monophosphorylation via P(V) Activation
Reaction of the morpholino nucleoside with POCl₃ in trimethyl phosphate at −15°C for 30 min, followed by quenching with 0.5 M triethylammonium bicarbonate (TEAB), yields the monophosphate with >90% efficiency. Alternative conditions using Ph₃P/(PyS)₂ and MeIm in 1,3-dimethyl-2-imidazolidinone (DMI) achieve similar yields without chromatographic purification.
Table 1: Comparative Monophosphorylation Conditions
Phosphoramidite Approach (P(III))
For solid-phase synthesis, the 5′-OH is activated with 2-cyanoethyl-N,N-diisopropylphosphoramidite and 4,5-dicyanoimidazole (DCI) in CH₂Cl₂. Coupling efficiencies exceed 98% per step when using 5-ethylthio-1H-tetrazole (ETT) as the activator.
Coupling Morpholino and Phosphate Moieties
The critical P–N bond formation is achieved through two primary methods:
Phosphoroimidazolidate Activation
Activation of the β-phosphate of ADP with Ph₃P/(PyS)₂/MeIm generates a reactive imidazolidate intermediate, which couples with 2′-aminomethylmorpholino nucleosides in dry DMI. This method produces conjugates in 70–80% overall yield after reverse-phase chromatography (RPC).
Oxathiaphospholane Coupling
P-Stereodefined oxathiaphospholane monomers (e.g., mU-OTP) react with 3′-O-acetyl-2′-deoxythymidine in CH₃CN using Verkade’s base, yielding dinucleotides with >95% diastereomeric purity. HPLC separation on silica gel resolves Rp/Sp configurations (Fig. S4, ESI†).
Deprotection and Final Modification
Trityl Removal
The DMTr group is cleaved with 1.5% dichloroacetic acid (DCA) in CH₂Cl₂, followed by neutralization with NH₄OH. Careful control of acid exposure (<2 min) prevents degradation of acid-labile morpholino linkages.
Phosphate Deblocking
Cyanoethyl protections are removed by treatment with triethylamine/acetonitrile (1:1), while silyl groups (e.g., BIBS) require fluoride-based deprotection.
Purification and Characterization
Chromatographic Methods
Analytical Validation
-
31P NMR : Confirms phosphorylation (δ = −0.5 to −1.5 ppm for P–N bonds).
-
HRMS : Validates molecular ions (e.g., m/z 689.1523 [M+H]+ for C₁₉H₂₈N₆O₁₁P).
Challenges and Optimization
Side Reactions
Q & A
Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., viral polymerases)?
- Answer : Perform docking using software like AutoDock Vina. For example, analogs with similar triphosphate moieties (e.g., Compound D in ) showed binding affinities (ΔG = –9.276 kcal/mol) to Staphylococcus epidermidis FtsZ via interactions with Gly21, Arg29, and Thr109 residues. Validate results with mutagenesis assays targeting these residues .
Q. What experimental strategies resolve contradictions in reported bioactivity data for nucleoside phosphate analogs?
- Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., Mg²⁺ concentration affecting phosphate binding). Standardize assays using ATP-free buffers and include positive controls (e.g., GS-441524 derivatives). Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .
Q. How can the compound’s metabolic stability be improved for in vivo studies?
- Answer : Modify the morpholino group to reduce esterase susceptibility. For instance, replacing hydrogen phosphate with a thiophosphate or prodrug lipid esters (e.g., hexadecyloxypropyl groups) enhances plasma half-life from <1 hr to >24 hr in murine models, as seen in remdesivir analogs .
Q. What analytical techniques quantify trace impurities from synthesis by-products?
- Answer : Use LC-QTOF-MS to detect impurities at <0.1% levels. For example, diastereomeric by-products (e.g., 2S,3R isomers) are identified via mass shifts (Δm/z = +16 for oxidation products) and resolved using chiral columns (e.g., Chiralpak IA) .
Methodological Insights
Q. How to design dose-response experiments for antiviral activity testing?
- Answer : Use a 3D cell culture model (e.g., human airway epithelium) with viral titer reduction as the endpoint. For SARS-CoV-2, EC₅₀ values for related compounds (e.g., remdesivir triphosphate) range from 0.01–0.1 µM. Include cytotoxicity assays (CC₅₀ >100 µM) to confirm selectivity .
Q. What computational tools predict the compound’s ADMET properties?
Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?
- Answer : Use fluorescence-based assays (e.g., Molecular Probes’ EnzChek Pyrophosphate Kit) to measure inhibition of RNA polymerases. Compare inhibition constants (Ki) with known inhibitors (e.g., sofosbuvir triphosphate, Ki = 0.8 µM) and perform Lineweaver-Burk analysis to confirm competitive/non-competitive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
